LEAD THIOSULFATE

Description

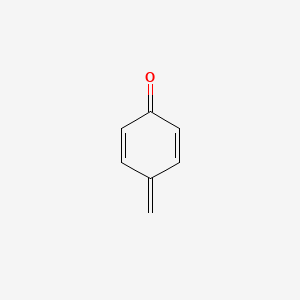

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylidenecyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPNKYLDSDFUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950569 | |

| Record name | p-Quinonemethide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-87-4, 27890-67-1 | |

| Record name | p-Quinonemethide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinone methide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Cyclohexadien-1-one, 6-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027890671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quinonemethide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINONE METHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9FUL88GTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Lead Thiosulfate Compounds

Precipitation and Solution-Phase Synthesis Techniques

The most common method for synthesizing lead thiosulfate (B1220275) is through precipitation reactions in an aqueous solution. atomistry.comchemazone.infuncmater.com This technique involves the reaction of a soluble lead salt with a thiosulfate salt, leading to the formation of a lead thiosulfate precipitate.

Controlled Crystallization from Aqueous Solutions

Controlled crystallization is a refinement of the precipitation method, aiming to produce this compound with specific crystalline properties. This is typically achieved by carefully managing the reaction conditions. The process involves the interaction of solutions of a lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), with a thiosulfate salt, most commonly sodium thiosulfate or calcium thiosulfate. chemazone.infuncmater.comnih.gov The resulting white precipitate can be either amorphous or crystalline, depending on the conditions. atomistry.com

The fundamental reaction can be represented as:

Pb²⁺(aq) + S₂O₃²⁻(aq) → PbS₂O₃(s)

For instance, reacting lead(II) nitrate with sodium thiosulfate yields lead(II) thiosulfate and sodium nitrate, as shown in the following equation:

Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2NaNO₃(aq) ontosight.ai

To obtain crystalline this compound, the precipitate is typically washed by decantation and then dried in a vacuum. chemazone.infuncmater.com The crystallinity of the product is sensitive to temperature; slight boiling of the solution can yield a white precipitate, while prolonged boiling may result in a gray precipitate due to decomposition. chemazone.infuncmater.com

Influence of Reaction Conditions on Product Purity and Yield

The purity and yield of this compound are significantly influenced by several reaction parameters, including temperature, concentration of reactants, and the presence of other ions.

| Reaction Condition | Effect on Product |

| Temperature | Slight boiling favors a white precipitate, while prolonged boiling can lead to decomposition and a gray product. chemazone.infuncmater.com Hot water can decompose the salt into lead sulfide (B99878), lead sulfate (B86663), and sulfur. atomistry.com |

| Reactant Concentration | Using concentrated solutions of sodium thiosulfate with lead acetate can result in the formation of crystalline products. atomistry.com |

| Presence of Other Ions | The presence of ammonium (B1175870) chloride in a boiling solution of a lead salt and sodium thiosulfate can lead to the precipitation of lead sulfide and free sulfur instead of this compound. atomistry.com |

| pH | The pH of the solution can affect the stability of the thiosulfate ion and the solubility of lead salts, thereby influencing the reaction. |

This table summarizes the key reaction conditions and their impact on the synthesis of this compound.

Solvothermal and Hydrothermal Synthesis Approaches

While less common for the direct synthesis of simple this compound, solvothermal and hydrothermal methods are employed for producing related lead-sulfur compounds, such as lead sulfide (PbS) nanoparticles, using thiosulfate as a sulfur source. researchgate.netresearchgate.net These techniques involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures.

In a typical solvothermal process, a lead precursor like lead acetate is reacted with a sulfur source, which can be derived from the decomposition of thiosulfate, in a solvent at a controlled temperature and for a specific duration. researchgate.net The morphology and size of the resulting nanocrystals are highly dependent on factors such as the reaction temperature, time, and the specific sulfur source used. researchgate.net

Hydrothermal synthesis follows a similar principle but uses water as the solvent. Research has shown that deep-sea hydrothermal vent environments, which are rich in metals like lead and sulfur compounds, provide a natural setting for the formation of metal sulfides. nih.gov In laboratory settings, hydrothermal methods can be used to synthesize PbS from lead precursors and thiosulfate. For instance, PbS nanoparticles have been synthesized by the microwave irradiation of a mixture of a lead oxalate (B1200264) precursor and sodium thiosulfate. researchgate.net

Synthesis of this compound Complexes for Precursor Applications

This compound can form complex salts, which are often more soluble than the simple salt and can serve as precursors for other materials. atomistry.com

Formation of Alkali Metal this compound Complexes (e.g., Na₆[Pb(S₂O₃)₄]·6H₂O)

This compound's solubility increases in the presence of excess thiosulfate ions due to the formation of complex thiosulfatoplumbates. atomistry.com A notable example is the water-soluble complex Na₆[Pb(S₂O₃)₄]·6H₂O. researchgate.netresearchgate.net The synthesis conditions for this complex have been determined, and it has been characterized using various analytical techniques. researchgate.netresearchgate.net

Other alkali metal this compound complexes have also been identified, including:

PbS₂O₃·Li₂S₂O₃ atomistry.com

PbS₂O₃·2K₂S₂O₃·2H₂O atomistry.com

PbS₂O₃·2(NH₄)₂S₂O₃·3H₂O atomistry.com

PbS₂O₃·2Cs₂S₂O₃·3H₂O atomistry.com

PbS₂O₃·2Rb₂S₂O₃·2H₂O atomistry.com

The formation of these complexes is a key aspect of this compound chemistry, enabling its use in applications where a soluble form of lead and thiosulfate is required.

Structural Characterization and Spectroscopic Investigations of Lead Thiosulfate

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic structure of crystalline materials. Both single-crystal and powder XRD methods have been employed to investigate lead thiosulfate-containing compounds.

Single-crystal X-ray diffraction provides the most precise data on atomic positions, bond lengths, and bond angles, allowing for an unambiguous determination of a compound's crystal structure.

The crystal structure of lead thiosulfate (B1220275) (PbS₂O₃) was determined using single-crystal X-ray diffraction techniques. nih.gov This analysis revealed the precise spatial arrangement of the lead (Pb²⁺) cations and thiosulfate (S₂O₃²⁻) anions in the crystal lattice. In more complex systems, such as the mineral Northstarite, Pb₆(Te⁴⁺O₃)₅(S₂O₃), single-crystal studies have shown how thiosulfate groups are incorporated into a framework constructed of lead-oxygen and tellurium-oxygen bonds. geoscienceworld.orgcaltech.edugeoscienceworld.org In the case of Northstarite, the structure was refined to an R₁ value of 0.033, indicating a high degree of accuracy in the determined atomic positions. caltech.edugeoscienceworld.orgresearchgate.net The thiosulfate groups in this mineral are located in channels within the crystal structure and are only weakly bonded to the main framework. geoscienceworld.orgcaltech.edugeoscienceworld.org

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for identifying crystalline phases and assessing the purity of a sample. opengeology.org The method involves irradiating a powdered sample with X-rays and measuring the diffraction pattern, which serves as a unique fingerprint for a specific crystalline compound. opengeology.org PXRD is instrumental in confirming the synthesis of a target compound and detecting the presence of any crystalline impurities or different phases that may have formed during a reaction or decomposition process. researchgate.netubc.ca

For instance, PXRD has been used to characterize the mineral Northstarite, a complex lead-tellurite-thiosulfate. geoscienceworld.org The powder diffraction data provides a set of characteristic diffraction peaks (d-values) and their relative intensities.

Below is a table of the most intense powder X-ray diffraction lines for Northstarite. geoscienceworld.orgcaltech.edugeoscienceworld.orgresearchgate.net

| d-spacing (Å) | Relative Intensity (%) | (hkl) Indices |

| 3.098 | 100 | (113) |

| 2.957 | 88 | (300) |

| 2.140 | 42 | (223) |

| 1.7335 | 41 | (413) |

| 1.6256 | 31 | (306) |

Crystallographic analysis determines the unit cell of a crystal, which is the basic repeating block, and its symmetry, described by a space group. The unit cell is defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

The table below summarizes the crystallographic data for this compound and the related mineral Northstarite.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| This compound nih.gov | PbS₂O₃ | Orthorhombic | P b c a | 7.1801 | 6.9197 | 16.1154 | 90 | 90 | 90 | 8 |

| Northstarite geoscienceworld.orgcaltech.eduwikipedia.org | Pb₆(TeO₃)₅(S₂O₃) | Hexagonal | P6₃ | 10.2495 | 10.2495 | 11.6677 | 90 | 90 | 120 | 2 |

Z = number of formula units per unit cell

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them powerful tools for characterizing the coordination of the thiosulfate anion to lead.

The thiosulfate anion (S₂O₃²⁻) is a flexible ligand that can coordinate to metal ions in several ways. wikipedia.orgresearchgate.net The anion consists of a central sulfur atom tetrahedrally bonded to three oxygen atoms and a terminal sulfur atom. researchgate.netwikipedia.org The primary coordination modes include:

Monodentate: Bonding through either the terminal sulfur atom (S-coordination) or one of the oxygen atoms (O-coordination).

Bidentate: Bonding through both the sulfur and an oxygen atom, forming a chelate ring.

Bridging: The anion links two or more metal centers. wikipedia.org

In lead-containing complexes, different modes have been observed. For example, in the mixed complex [Pb(SCN₂H₄)(bi-S₂O₃)(H₂O)], the thiosulfate ion is coordinated to the lead cation in a bidentate fashion through both a sulfur and an oxygen atom. vsu.ru In the structure of the mineral Northstarite, the lead atoms form long bonds to the terminal sulfur atom of the thiosulfate group. geoscienceworld.org The specific coordination mode influences the vibrational frequencies of the S-O and S-S bonds, which can be detected by IR and Raman spectroscopy. researchgate.net

IR and Raman spectra of thiosulfate compounds are characterized by distinct bands corresponding to the stretching and bending vibrations of the S₂O₃²⁻ group. The positions of these bands provide direct evidence for the presence of the thiosulfate functional group and offer clues about its coordination environment.

The key vibrational modes of the thiosulfate anion include:

S-S stretching vibration (ν(S-S))

Symmetric S-O stretching vibration (νs(S-O))

Asymmetric S-O stretching vibration (νas(S-O))

Bending modes (δ(S-O))

The Raman spectrum of the lead-containing mineral Northstarite is consistent with the presence of the thiosulfate group. geoscienceworld.orgresearchgate.net Similarly, IR spectroscopy has been used to characterize this compound thiourea (B124793) complexes and the water-soluble complex Na₆[Pb(S₂O₃)₄] · 6H₂O, confirming the presence of the thiosulfate ligand. researchgate.netvsu.ru In studies of gold leaching, Raman spectroscopy has been used to identify various sulfur species, with a peak around 423 cm⁻¹ indicating the presence of thiosulfate on a surface. researchgate.net

The table below lists the typical frequency ranges for the main vibrational modes of the thiosulfate anion. The exact positions can shift based on the cation and the coordination mode.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

| νs(S-O) | ~1000 - 1025 | IR, Raman |

| νas(S-O) | ~1100 - 1150 | IR, Raman |

| ν(S-S) | ~400 - 450 | Raman |

| δ(O-S-O) / δ(O-S-S) | ~530 - 680 | IR, Raman |

Characterization of Thiosulfate Anion Coordination Modes

Electronic Spectroscopy (UV-Vis) Investigations

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is instrumental in examining the electronic transitions within this compound and its complexes. This analysis provides information on how the compound absorbs light and the nature of its chemical bonds.

Analysis of Electronic Transitions and Ligand Field Effects

The study of aqueous solutions of this compound complexes, such as Na₆[Pb(S₂O₃)₄], reveals strong absorption in the ultraviolet, specifically the UV-C region. researchgate.net This absorption is attributed to charge-transfer (CT) transitions. researchgate.net In these transitions, an electron moves from a molecular orbital that is primarily ligand-based (from the thiosulfate ion) to one that is primarily metal-based (on the lead ion).

The energy of these charge-transfer bands is a key aspect of the electronic structure. The photolysis of this compound complexes upon UV irradiation to form lead sulfide (B99878) (PbS) nanoparticles is a direct consequence of these electronic transitions. researchgate.net The absorption of UV light excites the complex, leading to the decomposition and formation of new products. researchgate.net The yield and size of the resulting lead sulfide nanoparticles are dependent on factors such as the concentration of the solution and the ratio of lead to thiosulfate ions. researchgate.net

In the context of lead(II) (a d¹⁰ ion), traditional ligand field effects, which describe the splitting of d-orbitals, are not applicable as the d-shell is complete. Therefore, the observed electronic spectra are dominated by these intense ligand-to-metal charge-transfer (LMCT) bands rather than d-d transitions. The interaction between lead(II) ions and thiosulfate can also be monitored using UV-Vis spectroscopy by observing changes in the surface plasmon resonance of gold nanoparticles, where the competitive binding of Pb²⁺ in the presence of thiosulfate alters the spectral properties. researchgate.netrsc.orgnih.gov

| Spectroscopic Feature | Observation | Interpretation | Reference |

|---|---|---|---|

| UV Absorption | Strong absorption observed in the UV-C region for aqueous this compound complexes. | Attributed to ligand-to-metal charge-transfer (LMCT) transitions. | researchgate.net |

| Photochemical Reaction | UV irradiation of aqueous this compound solutions leads to the formation of lead sulfide (PbS) nanoparticles. | The absorbed UV energy initiates a photolysis reaction, driven by the charge-transfer process. | researchgate.net |

| Concentration Dependence | The yield and size of photoproducts (PbS) depend on the initial concentrations and ion ratios. | Concentration affects the equilibrium of the complex and the kinetics of the photochemical reaction. | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. slideshare.netphoton-center.comwikipedia.org This method has been applied to study the decomposition of this compound, providing direct evidence for the formation of radical intermediates.

During the thermal decomposition of this compound (PbS₂O₃), ESR spectroscopy has been used to identify radical species formed when the compound is heated. researchgate.netakjournals.com The mechanism of thermal decomposition is proposed to involve the rupture of the sulfur-sulfur bond within the thiosulfate anion. akjournals.com This bond cleavage leads to the formation of radicals. akjournals.com Specifically, studies have recorded an ESR signal that is identified with the intermediate formation of SO₂⁻ radical anions. akjournals.com

Furthermore, ESR studies on various thiosulfate salts have provided a basis for understanding the types of radicals that can be generated. The thiosulfate radical anion, S₂O₃⁻·, has been successfully generated and detected by ESR spectroscopy in aqueous solutions, for instance, through the reaction of thiosulfate ions with hydroxyl radicals. rsc.orgnih.gov While some early work on irradiated sodium thiosulfate suggested the formation of the S₂O₃⁻ radical, later studies identified the primary species as S₂O₃³⁻, with S₂O₃⁻ being a different species with a high g-value anisotropy. rsc.org These studies are crucial for interpreting the ESR spectra obtained during the decomposition of this compound and confirming the presence of specific paramagnetic intermediates.

| Radical Species | Method of Generation | Detection Method | Significance | Reference |

|---|---|---|---|---|

| SO₂⁻ | Thermal decomposition of this compound. | ESR Spectroscopy | Provides direct evidence for a radical-based mechanism in the thermolysis of this compound. | akjournals.com |

| S₂O₃⁻· (Thiosulfate radical anion) | Reaction of thiosulfate ions with hydroxyl radicals in aqueous solution. | ESR Spectroscopy (Spin-trapping) | A known radical that can form from the thiosulfate ion, relevant to its reaction pathways. | rsc.orgnih.gov |

| S₂O₃³⁻ | Gamma irradiation of sodium thiosulfate. | ESR Spectroscopy | Identified as a primary electron-capture center in irradiated thiosulfates. | rsc.org |

Mass Spectrometry in Elucidating Molecular Structure and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the elemental composition of a sample and elucidating the structure of molecules through their fragmentation patterns.

In the study of this compound, mass spectrometry has been primarily employed to analyze the products of its thermal decomposition. researchgate.netresearchgate.net When this compound or its complexes are heated, they break down into smaller, volatile fragments. By analyzing the mass of these fragments, researchers can deduce the decomposition pathway. For instance, studies on the thermolysis of this compound thiourea complexes have used mass spectrometry to characterize the decomposition products at various temperatures. researchgate.net

A proposed mechanism for the thermal decomposition of this compound suggests the decay of intermediate species leads to the formation of atomic sulfur (S) and sulfur dioxide (SO₂), both of which are detectable by mass spectrometry. akjournals.com The analysis of the fragmentation pattern of the water-soluble complex Na₆[Pb(S₂O₃)₄]·6H₂O has also been conducted based on its mass spectra, allowing for the proposal of detailed thermolysis schemes. researchgate.netresearchgate.net This information, combined with data from other techniques like IR spectroscopy and X-ray phase analysis, provides a comprehensive picture of the structural changes occurring during decomposition. researchgate.netakjournals.com

| Analyte | Context | Detected Fragments/Products | Significance | Reference |

|---|---|---|---|---|

| This compound (LTS) | Thermal Decomposition | Atomic Sulfur (S), Sulfur Dioxide (SO₂) | Helps confirm the final neutral products in the proposed thermolysis mechanism. | akjournals.com |

| This compound Thiourea Complexes | Thermal Decomposition | Characterized at different stages of the process. | Used to understand the thermolysis mechanisms of complexed this compound. | researchgate.net |

| Na₆[Pb(S₂O₃)₄]·6H₂O | Thermal Decomposition | Analysis of fragmentation patterns. | Allows for the proposal of detailed thermolysis schemes for the complex. | researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Pathways of Lead Thiosulfate Transformations

Thermal Decomposition (Thermolysis) Mechanisms

The thermal decomposition of lead thiosulfate (B1220275) (PbS₂O₃) is a complex process that has been investigated through various analytical techniques, including X-ray phase analysis, infrared (IR) spectroscopy, and electron spin resonance (ESR) spectroscopy. researchgate.netakjournals.com

Kinetic studies of the thermal decomposition of lead thiosulfate reveal a topochemical process, as evidenced by S-shaped kinetic curves when plotting the degree of decomposition against time in isothermal experiments. akjournals.com This characteristic shape suggests that the reaction rate is influenced by the formation and growth of product phases at the interface with the reactant solid. akjournals.com The decomposition is observed to proceed in two distinct steps. akjournals.comakjournals.com The activation energy for the initial stage of decomposition has been determined to be 22 kcal/mol, which is significantly lower than the sulfur-sulfur bond energy of 64 kcal/mol, indicating a complex primary process. akjournals.com

A key feature of the proposed mechanism for the thermal decomposition of this compound is the rupture of the sulfur-sulfur (S-S) bond within the thiosulfate ion. researchgate.netakjournals.comakjournals.comvulcanchem.com This bond scission is a critical initiation step. akjournals.com However, the discrepancy between the activation energy of decomposition and the S-S bond energy suggests that the process is more intricate than a simple bond rupture, likely involving the simultaneous formation of a sulfur-lead bond. akjournals.com

The decomposition process involves the formation of radical intermediates. researchgate.netakjournals.comakjournals.com Electron Spin Resonance (ESR) spectroscopy has identified the transient presence of SO₂⁻ radical species during the thermal decomposition of this compound. akjournals.com The proposed mechanism includes the heteropolar breaking of the sulfur-sulfur bond, leading to the formation of SO₃⁻ radicals. akjournals.comakjournals.com The decay of these intermediate species results in the formation of SO₂ radicals and atomic sulfur. akjournals.comakjournals.com

The formation of lead sulfide (B99878) (PbS) as a solid product plays a crucial role in the decomposition process. researchgate.netakjournals.comakjournals.com The presence of the PbS phase can enhance the reaction rate, indicating an autocatalytic effect. researchgate.netakjournals.comakjournals.comakjournals.com The high electronic conductivity of lead sulfide facilitates charge transfer at the reactant-product interface, which accelerates the topochemical conversion. akjournals.com This autocatalytic behavior, driven by the formation of PbS, is responsible for the topochemical nature of the reaction. researchgate.netakjournals.comakjournals.comakjournals.com

The thermal decomposition of this compound yields both solid and gaseous products. The primary solid products are an equimolar mixture of lead sulfide (PbS) and lead sulfate (B86663) (PbSO₄). akjournals.comakjournals.com The formation of these products has been confirmed by X-ray phase analysis. akjournals.comakjournals.com

| Product Type | Identified Products | Analytical Method(s) |

| Solid | Lead Sulfide (PbS) | X-ray Phase Analysis |

| Solid | Lead Sulfate (PbSO₄) | X-ray Phase Analysis |

| Gaseous | Sulfur Dioxide (SO₂) | Mass Spectrometry |

| Gaseous | Atomic Sulfur (S) | Mass Spectrometry |

| Intermediate | SO₂⁻ radical | ESR Spectroscopy |

Autocatalytic Effects of Lead Sulfide (PbS) Formation

Photochemical Degradation (Photolysis) Processes

This compound complexes are susceptible to degradation upon exposure to ultraviolet (UV) light. This photochemical decomposition, or photolysis, leads to the formation of various products.

The photolysis of aqueous solutions of this compound complexes is initiated by photochemical excitation, which leads to the dissociation of the sulfur-sulfur bond in the thiosulfate group. researchgate.net This process transforms the system into an activated state that is then decomposed by the solvent. researchgate.net The interaction of these primary photolysis products with the remaining this compound results in the formation of the final products. researchgate.net

UV irradiation of aqueous this compound solutions has been shown to produce lead sulfide (PbS) nanoparticles. researchgate.net The yield and size of these nanoparticles are dependent on the concentration of the solution and the ratio of lead to thiosulfate ions. mdpi.com The photolysis of this compound solutions can also lead to the formation of lead sulfate and elemental sulfur. tpu.ru This UV-induced decomposition has been utilized for the one-step synthesis of capped PbS nanoparticles within a layered double hydroxide (B78521) matrix. rsc.orgmathnet.rumathnet.ru

Mechanisms of Metal-Thiosulfate Complex Photolysis

The photolysis of metal-thiosulfate complexes, including this compound, is a process initiated by ultraviolet (UV) radiation. mdpi.comresearchgate.netresearchgate.net Most heavy metal-thiosulfate complexes show strong absorption in the UV spectrum, which facilitates their decomposition into metal sulfides. researchgate.net The fundamental mechanism is associated with a charge transition within the complex. researchgate.net

Formation and Characteristics of Photoproducts (e.g., PbS Nanoparticles)

The primary solid photoproduct resulting from the UV irradiation of aqueous this compound solutions is lead sulfide (PbS), often in the form of nanoparticles. researchgate.netmathnet.ru The formation of these nanoparticles can occur through homogeneous nucleation within the solution or as thin films via heterogeneous nucleation on a suitable substrate. researchgate.net The process allows for a one-step synthesis of capped or shelled PbS nanoparticles, for instance, within an inorganic matrix like a layered double hydroxide, by the UV-induced decomposition of intercalated this compound complexes. researchgate.netmathnet.rursc.org

The characteristics of the resulting PbS nanoparticles are influenced by the reaction conditions. The yield and size of the nanoparticles depend on the solution's concentration and the ratio of lead to thiosulfate ions. researchgate.net The particles are typically micro-crystalline and have a nearly stoichiometric composition. researchgate.net Besides the solid PbS, other products form in the aqueous solution, including sulfate ions (SO₄²⁻) and hydrogen ions (H⁺), leading to a decrease in the solution's pH. mdpi.comresearchgate.net

Below is a table summarizing the observed characteristics of PbS nanoparticles synthesized from this compound.

| Characteristic | Description | Sources |

| Synthesis Method | UV-induced decomposition of aqueous this compound complex. | researchgate.netresearchgate.netmathnet.ru |

| Primary Product | Lead Sulfide (PbS) Nanoparticles. | researchgate.netmathnet.ru |

| Crystallinity | Micro-crystalline; Face-centered cubic structure. | researchgate.netd-nb.info |

| Particle Size | Varies from 20 nm to over 100 nm, depending on conditions. | d-nb.infomdpi.com |

| Morphology | Can be cubic, spherical, or form porous structures. | d-nb.infordd.edu.iq |

| Byproducts | Sulfate ions (SO₄²⁻), Hydrogen ions (H⁺). | mdpi.comresearchgate.net |

| Influencing Factors | Solution concentration, lead-to-thiosulfate ion ratio. | researchgate.net |

Redox Chemistry and Thiosulfate Stability

The stability and reactivity of the thiosulfate ion are central to the chemistry of this compound. The ion itself is metastable and can undergo various redox reactions.

Thermodynamic Stability of the Thiosulfate Ion in Lead Systems

The thiosulfate ion (S₂O₃²⁻) is thermodynamically stable only within a constrained field in neutral and alkaline solutions. ampp.org It is generally considered a metastable anion that can decompose, oxidize, or be reduced under various conditions. ampp.orgu-cursos.clmdpi.com In the presence of lead ions, thiosulfate forms complex ions, such as [Pb(S₂O₃)₂]²⁻. mathnet.ru The stability of these lead-thiosulfate systems is critical in hydrometallurgical applications, where lead ions can sometimes passivate surfaces and inhibit processes like gold leaching. researchgate.net The very existence of the rare mineral sidpietersite, Pb₄(S₂O₃)O₂(OH)₂, which contains the thiosulfate anion, points to its stability under specific geological conditions. wikipedia.org

Oxidation and Reduction Pathways of Thiosulfate to Polythionates, Sulfate, and Sulfide

The thiosulfate ion can undergo both oxidation and reduction, leading to a variety of sulfur-containing species. ampp.org

Oxidation Pathways:

To Tetrathionate (B1226582): A mild oxidation, for example by iodine (I₂), converts thiosulfate to tetrathionate (S₄O₆²⁻). wikipedia.org

2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

To Polythionates: Incomplete oxidation can lead to the formation of various polythionates (SₓO₆²⁻, where x can be 3, 5, etc.). researchgate.netresearchgate.net The formation of these species can occur during the reaction of hydrogen sulfide and sulfur dioxide in aqueous solutions or through the oxidation of thiosulfate under specific pH conditions. researchgate.netencyclopedia.pub

To Sulfate: Stronger oxidizing agents, such as chlorine (Cl₂) or bromine (Br₂), oxidize thiosulfate completely to sulfate (SO₄²⁻). wikipedia.org

S₂O₃²⁻ + 4Cl₂ + 5H₂O → 2SO₄²⁻ + 8Cl⁻ + 10H⁺

Reduction Pathways:

To Sulfide and Sulfite (B76179): Thiosulfate can be reduced, and in some decomposition reactions, it can form sulfide (S²⁻) and sulfite (SO₃²⁻). mdpi.com

To Elemental Sulfur: In acidic conditions, thiosulfate decomposes to form elemental sulfur. ampp.org

The simplified decomposition route of thiosulfate involves oxidation to various polythionates and ultimately to sulfate. mdpi.com

Disproportionation Reactions and Intermediate Species

Disproportionation is a specific type of redox reaction where a single species is simultaneously oxidized and reduced. The thiosulfate ion is known to undergo such reactions, with the products being highly dependent on the pH of the solution. ampp.org

In Acidic Solutions: Thiosulfate disproportionates in acidic environments to produce elemental sulfur (a reduction product) and sulfur dioxide (an oxidation product), which exists in equilibrium with sulfurous acid. ampp.orgwikipedia.orgbu.edu

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

In Alkaline Solutions: Under alkaline conditions, thiosulfate can disproportionate to form sulfide (S²⁻) and sulfate (SO₄²⁻). ampp.org

4S₂O₃²⁻ + 2OH⁻ → 2S²⁻ + 3S₂O₆²⁻ + H₂O (Note: This is one possible representation, pathways can be complex).

These disproportionation reactions highlight the metastable nature of the thiosulfate ion and its complex reactivity. ampp.orglibretexts.org

Complexation Chemistry and Coordination Phenomena of Lead Thiosulfate

Formation and Characterization of Soluble Lead-Thiosulfate Complexes

Lead(II) ions react with thiosulfate (B1220275) ions in a stepwise manner to form a series of mononuclear complexes. The simple, neutral salt, lead thiosulfate (PbS₂O₃), is sparingly soluble in water. However, in the presence of an excess of thiosulfate, it dissolves to form anionic complex species. This process is analogous to the well-known dissolution of silver halides in photographic fixing solutions. libretexts.orglibretexts.org The formation of these soluble complexes significantly increases the concentration of lead that can be maintained in solution compared to the simple salt's solubility. A specific, water-soluble complex with the formula Na₆[Pb(S₂O₃)₄]·6H₂O has been synthesized and characterized, confirming the existence of the highly coordinated [Pb(S₂O₃)₄]⁶⁻ anion in solution. acs.org

The reaction between Pb²⁺ and S₂O₃²⁻ can be represented by the following stepwise equilibria:

Pb²⁺ + S₂O₃²⁻ ⇌ [Pb(S₂O₃)] [Pb(S₂O₃)] + S₂O₃²⁻ ⇌ [Pb(S₂O₃)₂]²⁻ [Pb(S₂O₃)₂]²⁻ + S₂O₃²⁻ ⇌ [Pb(S₂O₃)₃]⁴⁻ [Pb(S₂O₃)₃]⁴⁻ + S₂O₃²⁻ ⇌ [Pb(S₂O₃)₄]⁶⁻

The solubility product (Ksp) for the simple salt, lead(II) thiosulfate (PbS₂O₃), has been reported as 4.0 x 10⁻⁷, which indicates its low solubility in pure water. chemconnections.org

This table outlines the sequential complex species formed as the ligand-to-metal ratio increases.

The formation of lead-thiosulfate complexes is highly dependent on both the pH of the solution and the concentration of the thiosulfate ligand.

Influence of Ligand Concentration: In accordance with Le Chatelier's principle, the equilibrium of the complexation reactions is driven by the concentration of the thiosulfate ion. At low thiosulfate concentrations, the lower-order complex, [Pb(S₂O₃)], may predominate. As the concentration of thiosulfate increases, the equilibrium shifts to favor the formation of higher-order, more stable anionic complexes such as [Pb(S₂O₃)₃]⁴⁻ and [Pb(S₂O₃)₄]⁶⁻. mdpi.com This increased complexation leads to a greater dissolution of lead-containing solids.

Influence of pH: The pH of the aqueous solution exerts a critical influence through its effects on the stability of the thiosulfate ion and the speciation of the lead(II) ion.

Thiosulfate Stability: The thiosulfate ion itself is thermodynamically stable only in a narrow range of neutral to alkaline pH. ubc.caresearchgate.net In acidic solutions (pH < 7), it tends to decompose into elemental sulfur and sulfur dioxide. ubc.ca In highly alkaline solutions, its stability also decreases. The optimal pH for thiosulfate stability is often cited as being in the range of 9 to 10. mdpi.com

Lead(II) Speciation: The form of lead(II) in solution is also pH-dependent. In acidic to near-neutral solutions (up to approximately pH 6), the dominant species is the free hydrated ion, Pb²⁺(aq). As the pH increases above 6, hydrolysis occurs, leading to the formation of various hydroxo complexes, such as [Pb(OH)]⁺, and eventually the precipitation of lead(II) hydroxide (B78521), Pb(OH)₂. researchgate.netresearchgate.net

Consequently, the formation of lead-thiosulfate complexes is a competing process. Favorable conditions exist in the near-neutral to moderately alkaline pH range where both the Pb²⁺ ion is available and the thiosulfate ligand is stable. At higher pH values, the formation of lead-hydroxide complexes and precipitates competes with and can inhibit the formation of thiosulfate complexes.

Stoichiometry and Stability Constants of Complex Species

Coordination Environment and Bonding in Thiosulfate Complexes

The thiosulfate ion (S₂O₃²⁻) is a versatile ligand capable of coordinating to metal centers in several ways, including monodentate (through either S or O) and bridging modes. ubc.ca

Ligand exchange reactions involve the replacement of one or more ligands in a coordination sphere by other ligands. libretexts.orgresearchgate.net These reactions are typically reversible, and the position of the equilibrium depends on the relative stability of the original and final complexes, as quantified by their stability constants (Kstab). hakon-art.com A ligand that forms a more stable complex will tend to displace a ligand that forms a less stable one.

The lead-thiosulfate system can participate in such reactions. The water molecules in the coordination sphere of a hydrated lead ion, [Pb(H₂O)ₙ]²⁺, are readily exchanged for thiosulfate ions to form the series of complexes discussed previously. Furthermore, lead(II) is known to form mixed-ligand complexes, where the coordination sphere contains more than one type of ligand. A specific mixed thiourea-thiosulfate complex of lead, [Pb(SCN₂H₄)(bi-S₂O₃)(H₂O)], has been identified. murdoch.edu.au In this complex, the coordination environment of the lead ion is occupied by a thiourea (B124793) molecule, a bidentate thiosulfate ion, and a water molecule, demonstrating the potential for complex and varied coordination chemistry.

Bidentate Coordination Modes of the Thiosulfate Ion

Theoretical and Computational Modeling of Lead-Thiosulfate Interactions

Theoretical and computational methods are powerful tools for elucidating the structure, bonding, and reactivity of metal complexes. While detailed computational studies focused specifically on lead-thiosulfate complexes are not extensively reported, the principles can be understood from related work and analogous systems.

A model for the photolysis of aqueous this compound solutions has been proposed based on semiempirical quantum-chemical calculations. nih.gov This model suggests that the degradation process begins with the photochemical excitation and subsequent dissociation of the sulfur-sulfur bond within the thiosulfate ligand. nih.gov

More advanced techniques like Density Functional Theory (DFT) have been applied to study other metal-thiosulfate systems, such as those of gold(I). researchgate.net Such studies can provide valuable insights into:

Optimized Geometries: Predicting the most stable three-dimensional structure of the complex, including bond lengths and angles.

Bonding Analysis: Quantifying the strength of the metal-ligand bonds (e.g., Pb-S and Pb-O) and analyzing the nature of the electronic interactions.

Spectroscopic Properties: Calculating vibrational frequencies (IR, Raman) and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra.

Quantum Chemical Calculations for Bonding and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of this compound complexes. numberanalytics.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing insights that are often difficult to obtain through experimentation alone. scienceopen.com

Research Findings:

While comprehensive DFT studies on the full range of this compound complexes are not widely available in peer-reviewed literature, semiempirical quantum-chemical calculations have been successfully applied to model the reactivity of this compound (PbS₂O₃) in aqueous solutions. researchgate.netcolab.ws A key finding from this research is a proposed model for the photolytic degradation of PbS₂O₃. The process is believed to initiate with the photochemical excitation of the complex, leading to the dissociation of the sulfur-sulfur bond within the thiosulfate ligand. researchgate.net This initial bond-breaking event, facilitated by the solvent, generates primary products that subsequently react to form the final degradation products. researchgate.net

To fully understand the coordination, the electronic structure of the thiosulfate ligand itself is paramount. High-level ab initio and DFT studies on the free S₂O₃²⁻ anion have investigated its geometry and the nature of its sulfur-oxygen and sulfur-sulfur bonds, providing a baseline for analyzing how these properties change upon coordination to a metal center like Pb²⁺. researchgate.net

For a detailed analysis of a complex such as Na₆[Pb(S₂O₃)₄], a typical computational approach would involve DFT calculations. researchgate.net This would be analogous to studies performed on other heavy metal thiosulfate complexes, like that of gold(I). acs.orgresearchgate.net Such a study on this compound would use a specific functional (e.g., B3LYP) and basis set, and would incorporate a solvation model like the Conductor-like Polarizable Continuum Model (CPCM) to simulate the aqueous environment. nih.gov From these calculations, a variety of electronic and structural properties can be determined to describe the bonding and predict reactivity.

Illustrative Data from Quantum Chemical Calculations:

The following table outlines the key parameters that would be derived from a DFT study of a this compound complex (e.g., [Pb(S₂O₃)₂]²⁻) and their significance.

| Parameter | Description | Significance for Bonding and Reactivity |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., Pb–S, S–S, S–O). | Indicates the strength and order of the chemical bond. A shorter Pb–S bond would suggest a stronger coordination interaction. |

| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., S–Pb–S). | Defines the geometry of the complex (e.g., linear, tetrahedral), which influences its stability and how it interacts with other molecules. |

| Mulliken/NBO Charges | The calculated partial charge residing on each atom. | Reveals the degree of ionic vs. covalent character in the Pb–S bond and identifies sites susceptible to electrophilic or nucleophilic attack. |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from the system; related to electronegativity. | Governs charge transfer in reactions. A higher chemical potential suggests a greater tendency to donate electrons. researchgate.net |

These theoretical findings provide a fundamental understanding of the stability and reaction mechanisms of this compound complexes at the electronic level.

Molecular Dynamics Simulations of Complex Behavior

While quantum mechanics is excellent for describing static electronic structure and bonding, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes such as solvation, conformational changes, and transport properties in a simulated environment that mimics real-world conditions. acs.org

Research Findings:

Currently, there is a notable lack of specific MD simulation studies focused on this compound complexes in the published literature. However, the methodology is well-established and has been applied to similar systems, such as aqueous sulfate (B86663) solutions, providing a clear blueprint for how such a study would be conducted. researchgate.net

A typical MD simulation of a this compound complex, for instance Na₆[Pb(S₂O₃)₄] in water, would proceed as follows:

A "force field" is chosen, which is a set of parameters and equations that defines the potential energy of the system, including bond stretching, angle bending, and non-bonded interactions.

The complex is placed in a simulation box, which is then filled with a large number of explicit water molecules.

The system is minimized to remove unfavorable contacts, then gradually heated to the desired temperature and equilibrated at the correct pressure.

A "production run" is performed, during which the trajectories (positions and velocities) of all atoms are saved at regular intervals for later analysis.

Illustrative Data from Molecular Dynamics Simulations:

Analysis of the MD trajectory would yield quantitative data on the structure and dynamics of the complex and its interaction with the solvent. The table below lists key properties that would be obtained and their significance.

| Property | Description | Significance for Complex Behavior |

| Radial Distribution Function, g(r) | Describes how the density of other atoms varies as a function of distance from a reference atom. | The position of the first peak in the Pb–O(water) g(r) reveals the average distance to the first solvation shell, defining the direct interaction between the lead center and water. |

| Coordination Number (CN) | The average number of atoms (e.g., water molecules) within a certain distance (typically the first solvation shell) of a central atom. | Quantifies how many solvent molecules are directly coordinated to the lead ion, which affects the complex's stability and reactivity. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule or ion travels over time. | Used to calculate the diffusion coefficient of the complex, which is a fundamental transport property related to its mobility in solution. |

| Residence Time (τ) | The average time a solvent molecule spends in the first solvation shell of an ion before exchanging with a molecule from the bulk solvent. | Indicates the lability of the coordinated solvent molecules. A long residence time suggests a stable and inert primary solvation shell. |

Through these simulations, one could visualize the dynamic nature of the coordination sphere around the lead ion, understand the structure of the surrounding water, and predict macroscopic properties like viscosity and diffusion, providing a bridge between molecular structure and bulk behavior.

Analytical Methodologies and Spectroscopic Applications of Lead Thiosulfate Chemistry

Spectrophotometric Determination of Thiosulfate (B1220275) Ions Utilizing Lead Complexation

A notable application of lead thiosulfate chemistry is in the spectrophotometric determination of thiosulfate ions. This method relies on the formation of a lead-thiosulfate complex, which can then be quantified.

One specific procedure involves the adsorption of thiosulfate ions as a complex with lead ions onto a specialized solid phase material. researchgate.net Researchers have developed a method where thiosulfate ions are first complexed with lead(II) ions at a pH of 4. This lead-thiosulfate complex is then adsorbed onto disks made of polyacrylonitrile (B21495) fiber filled with an AV-17 anion exchanger (PANF-AV-17). researchgate.net

Following the adsorption step, the determination is carried out through a reaction with 4-(2-pyridylazo)-resorcinol (PAR) at a pH of 10. The lead in the complex reacts with PAR, a chromogenic agent, and the resulting colored product on the solid phase is measured using diffuse reflectance spectrometry. researchgate.net The intensity of the color is proportional to the amount of lead, which in turn corresponds to the initial concentration of thiosulfate ions.

This sorption-spectroscopic method demonstrates good selectivity. The determination is not significantly affected by the presence of various other ions at concentrations typically found in potable water. For instance, it can tolerate 2–15-fold excesses of sulfites, sulfides, and iodides, 100–200-fold amounts of sulfates and bromides, and even 1000-fold amounts of chlorides. researchgate.net The developed procedure was successfully applied to the analysis of tap water using the "added-found" method, yielding a relative standard deviation (RSD) of less than 20%. researchgate.net

Table 1: Key Parameters for Spectrophotometric Determination of Thiosulfate Ions

| Parameter | Value | Source |

| Complexation pH | 4.0 | researchgate.net |

| Solid Phase | Polyacrylonitrile fiber with AV-17 (PANF-AV-17) | researchgate.net |

| Reagent | 4-(2-pyridylazo)-resorcinol (PAR) | researchgate.net |

| Determination pH | 10.0 | researchgate.net |

| Analytical Range | (0.2–0.8) × 10⁻⁴ M | researchgate.net |

| Detection Limit | 2 µg/mL | researchgate.net |

Applications in the Volumetric and Instrumental Analysis of Other Metal Ions

This compound chemistry is also employed as an intermediate step in the analytical determination of other metal ions. Its use is found in both classical qualitative analysis and modern instrumental methods.

In qualitative inorganic analysis, the reaction between a lead salt and sodium thiosulfate is used to differentiate between certain anions. For example, adding lead acetate (B1210297) to a solution containing thiosulfate ions initially forms a white precipitate of this compound (PbS₂O₃). chemistrynotmystery.com Upon heating, this white precipitate decomposes and turns into a black precipitate of lead sulfide (B99878) (PbS). chemistrynotmystery.compcbiochemres.com This reaction sequence helps distinguish thiosulfate from sulfite (B76179), as lead sulfite, another white precipitate, dissolves in dilute nitric acid without turning black. chemistrynotmystery.com

Lead(II) thiosulfate is utilized as a reagent in the determination of metal ions such as copper and iron. ontosight.ai The principle often involves precipitation or complexation reactions. For instance, thiosulfate can form complexes with many heavy metal ions, and the selective precipitation of this compound can be used to separate lead from other metals or vice-versa. stackexchange.com

In a more quantitative application, sodium thiosulfate titration is used for the determination of gold content in lead-gold alloys. In this method, the alloy is dissolved, and the gold is brought into solution. Potassium iodide is added, and the liberated iodine is titrated with a standardized sodium thiosulfate solution. google.com While this is a determination of gold, the matrix is a lead alloy, demonstrating the relevance of thiosulfate chemistry in analyzing metals within a lead-based sample.

Table 2: Use of this compound Chemistry in Metal Ion Analysis

| Metal Ion | Analytical Method | Principle | Source |

| General Cations | Qualitative Analysis | Formation of white this compound precipitate, which turns black upon heating to lead sulfide. | chemistrynotmystery.compcbiochemres.com |

| Copper (Cu²⁺), Iron (Fe³⁺) | Reagent Chemistry | Used as a reagent for determination. | ontosight.ai |

| Silver (Ag⁺) | Qualitative Analysis | Formation of sparingly soluble silver thiosulfate. | stackexchange.com |

| Gold (Au) | Volumetric Titration | Sodium thiosulfate titration of iodine liberated in a reaction involving gold from a lead-gold alloy. | google.com |

Development of Sensors and Detection Systems based on Lead-Thiosulfate Interactions

The interaction between lead ions and thiosulfate ions has become the foundation for a variety of modern sensors and detection systems. These systems often employ nanomaterials and spectroscopic techniques to achieve high sensitivity and selectivity for detecting either lead or thiosulfate.

A prominent strategy involves the use of gold nanoparticles (AuNPs). Several colorimetric sensors for lead(II) ions operate on the principle of thiosulfate-induced etching of AuNPs, a process that is significantly accelerated in the presence of Pb²⁺. researchgate.netrsc.org In one such system, the presence of Pb²⁺ facilitates the formation of a gold-lead alloy on the surface of gold nanorods (AuNRs). This alloy formation lowers the surface electrode potential, making the nanorods more susceptible to dissolution (etching) by sodium thiosulfate. rsc.org This accelerated etching causes a change in the shape of the nanoparticles from rods to spheres, which is accompanied by a distinct color change from blue to red and a shift in the localized surface plasmon resonance (LSPR) absorption band, which can be monitored by UV-Vis spectroscopy. rsc.org

Fluorescent sensors have also been developed based on similar principles. One approach uses a nanocomposite of iron oxide, gold, and a fluorescent dye like fluorescein (B123965) isothiocyanate (Fe₃O₄@Au–FITC). mdpi.com The fluorescence of FITC is initially quenched by the gold nanoparticles. The addition of Pb²⁺ and thiosulfate ions etches the gold shell, restoring the fluorescence of the dye. This "turn-on" fluorescence provides a sensitive measure of the lead ion concentration. mdpi.com

Beyond optical sensors, piezoelectric sensors have been engineered for Pb²⁺ detection. One such sensor utilizes a quartz crystal microbalance (QCM) where the detection mechanism is based on the lead-catalyzed release of gold nanoparticles from a self-assembled surface in the presence of thiosulfate. dntb.gov.ua

Furthermore, biological sensor systems have been developed. Researchers have engineered bacterial strains, such as E. coli, to act as sensors for thiosulfate. These engineered bacteria contain a thiosulfate-sensing two-component system (ThsSR) which activates a reporter gene (e.g., for a fluorescent protein) in the presence of thiosulfate. nih.gov Such sensors have been used to detect gut inflammation in mice, as inflammation can lead to the production of thiosulfate. nih.gov

Table 3: Comparison of Sensors Based on Lead-Thiosulfate Interactions

| Sensor Type | Analyte | Principle | Detection Limit | Source |

| Colorimetric (AuNRs) | Pb²⁺ | Accelerated etching of AuNRs by thiosulfate, causing a color change. | 20 nM (Spectroscopy) | rsc.org |

| Colorimetric (AuNPs) | Pb²⁺ | Competitive binding of Pb²⁺ with surfactant-capped AuNPs in the presence of thiosulfate. | 20 nM | researchgate.net |

| Fluorescent "Turn-On" (Fe₃O₄@Au–FITC) | Pb²⁺ | Etching of AuNP shell by Pb²⁺ and thiosulfate, restoring fluorescence. | - | mdpi.com |

| Sorption-Spectroscopic (PANF-AV-17) | S₂O₃²⁻ | Adsorption of Pb-thiosulfate complex, followed by reaction with PAR. | 2 µg/mL | researchgate.net |

| Bacterial Sensor (E. coli) | S₂O₃²⁻ | Activation of a reporter gene by the ThsSR two-component system. | Half-maximal activation at 280 µM | nih.gov |

| Piezoelectric (QCM) | Pb²⁺ | Lead-catalyzed release of AuNPs from a surface in the presence of thiosulfate. | - | dntb.gov.ua |

Applications in Materials Science and Engineering Research

Fabrication of Lead Sulfide (B99878) (PbS) Thin Films and Nanomaterials

Lead thiosulfate (B1220275) is a key component in the production of lead sulfide (PbS), an important direct band gap semiconductor with applications in fields like near-infrared detection. acs.orggaomingyuan.com The use of thiosulfate-containing precursors offers versatile routes to control the properties of the resulting PbS materials.

A primary method for depositing PbS thin films from thiosulfate precursors is Chemical Bath Deposition (CBD). researchgate.netscispace.comsci-hub.st This technique involves the slow, controlled precipitation of the material onto a substrate from a solution. In a typical CBD process for PbS, an aqueous solution containing a lead source, such as lead nitrate (B79036) (Pb(NO₃)₂), is mixed with a sulfur source. researchgate.netnih.gov While thiourea (B124793) is often used as the sulfur source, sodium thiosulfate (Na₂S₂O₃) can be incorporated into the chemical bath, often in an alkaline medium. researchgate.netscispace.comsci-hub.stnih.gov

Historically, the formation of PbS films from thiosulfate solutions of lead acetate (B1210297) was among the first reported instances of semiconductor film deposition in the 19th century. nih.gov Modern CBD techniques using thiosulfate precursors are valued for being simple, low-cost, and capable of producing uniform films over large areas. nih.gov Besides CBD, other methods like electrodeposition have been explored, where sodium thiosulfate serves as the sulfur source to produce films with sufficient sulfur content and excellent morphology. capes.gov.br

The morphology and crystalline structure of PbS films are critical for their performance in devices, and these properties can be precisely controlled by manipulating the deposition conditions when using thiosulfate precursors. The choice of the lead precursor itself has a very strong influence on the resulting morphology of the PbS nanocrystals. acs.orgdtic.mil

| Parameter | Effect on PbS Film Properties (using Thiosulfate Precursors) | Reference(s) |

| Precursor Choice | Strongly influences the morphology of PbS nanocrystals. | acs.org, dtic.mil |

| Sodium Thiosulfate Concentration | Acts as an inhibitor, slowing reaction kinetics to prevent pinholes and voids; improves crystallization and can alter particle shape. | researchgate.net, sci-hub.st |

| pH Value | Can be used to control the rate of film formation and thickness. | nih.gov |

| Deposition Time | Affects film thickness and adherence. | researchgate.net |

This table summarizes key parameters and their influence on the properties of PbS thin films when using thiosulfate-based deposition methods.

Lead sulfide nanoparticles can be synthesized through the ultraviolet (UV) irradiation of aqueous solutions containing lead thiosulfate complexes. researchgate.netresearchgate.net This photolysis method provides a route to produce PbS nanoparticles, including those with quantum dot properties. mdpi.com The process relies on the photosensitivity of metal thiosulfate complexes, which decompose under UV light to form metal sulfides. mdpi.com

In this synthesis, the this compound complex is typically formed in an aqueous solution. researchgate.netresearchgate.net Upon exposure to UV radiation (e.g., at a wavelength of 254 nm), the complex undergoes decomposition, leading to the formation of PbS nanoparticles. researchgate.netmathnet.ru The yield and size of the resulting nanoparticles are dependent on several factors, including the concentration of the solution and the molar ratio of lead to thiosulfate ions. researchgate.netresearchgate.netmdpi.com Kinetic studies of this photochemical reaction have revealed that the process generally follows first-order reaction kinetics. researchgate.net A proposed model for the photolysis of aqueous PbS₂O₃ suggests that the degradation begins with the photochemical excitation and subsequent dissociation of the sulfur-sulfur bond in the thiosulfate group. researchgate.net

| Parameter | Influence on Photolytic Synthesis of PbS Nanoparticles | Reference(s) |

| UV Irradiation | Induces the decomposition of the this compound complex to form PbS nanoparticles. | researchgate.net, mathnet.ru |

| Solution Concentration | Affects the yield and size of the synthesized PbS nanoparticles. | researchgate.net, researchgate.net |

| Lead to Thiosulfate Ion Ratio | Influences the yield and size of the resulting nanoparticles. | researchgate.net, researchgate.netmdpi.com |

This table outlines the key parameters influencing the synthesis of PbS nanoparticles through the photolysis of this compound complexes.

Control of Film Morphology and Crystalline Structure

Investigation of this compound in Catalytic Systems

The role of thiosulfates, including this compound, has been investigated in various catalytic systems, often in the context of its influence on reaction mechanisms and kinetics rather than acting as a primary catalyst itself. liliputians-nyc.com

In catalysis, a distinction is made between heterogeneous systems, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst for a liquid-phase reaction), and homogeneous systems, where the catalyst and reactants are in the same phase. youtube.comlibretexts.org

The investigation of thiosulfate in catalytic processes often involves heterogeneous systems. For instance, the mineral pyrite (B73398) (a form of iron sulfide) has been shown to act as a heterogeneous catalyst for the oxidation of thiosulfate. researchgate.netresearchgate.net This catalytic effect is attributed to pyrite's semiconducting properties and its strong affinity for aqueous sulfur species, which facilitates electron transfer processes on the mineral's surface. researchgate.netresearchgate.netmdpi.com While these studies focus on the thiosulfate ion, they provide a model for how a solid lead-containing sulfide material might interact with thiosulfate solutions.

In homogeneous catalysis, thiosulfate reactions are also studied. A classic example is the slow reaction between two negative ions, persulfate and iodide, which can be catalyzed by Fe²⁺ ions in the same aqueous phase. youtube.com In the context of gold leaching, the cupric-ammonia complex acts as a homogeneous catalyst for the dissolution of gold in a thiosulfate solution. researchgate.netmdpi.commdpi.com Although this compound itself is not typically cited as a direct catalyst, its constituent ion, thiosulfate, is a key reactant or species in these catalyzed systems. liliputians-nyc.com

The presence of thiosulfate ions can significantly influence reaction kinetics and the selectivity of products formed. The rate of a chemical reaction is dependent on factors like reactant concentration and the presence of a catalyst. pwista.com The order of a reaction with respect to a specific reactant, such as the thiosulfate ion, can be determined experimentally by varying its concentration and observing the effect on the reaction rate. pwista.combu.edu

Studies on the oxidation of thiosulfate have shown that the reaction can be slow in the absence of a catalyst but is substantially accelerated in the presence of one, such as pyrite or copper(II) ions. researchgate.netmdpi.com For example, the kinetics of thiosulfate oxidation by dissolved oxygen, catalyzed by pyrite, displays pseudo-zero-order kinetics under certain conditions. researchgate.net In the reaction between hexathionate and thiosulfate, initial rate studies revealed that the formal kinetic order is unity for both reactants. acs.org

Product selectivity is also a key aspect. In the pyrite-catalyzed oxidation of thiosulfate, the main product is tetrathionate (B1226582), with smaller amounts of other polythionates like trithionate (B1219323) and pentathionate being formed. researchgate.net In some catalytic systems, the goal is to control the reaction to favor a specific product; for instance, in treating thiosulfate effluents, conditions can be optimized to transform thiosulfate into sulfate (B86663), avoiding the formation of polythionates. mdpi.com The development of catalysts can also be aimed at improving selectivity. For example, palladium nanoparticles synthesized using a thiosulfate-based protocol have shown higher selectivity in the isomerization of allylic alcohols compared to those made from thiol ligands. mdpi.com

Environmental Chemistry Research Pertaining to Lead Thiosulfate Systems

Chelation and Immobilization of Lead in Contaminated Media

The interaction of lead with thiosulfate (B1220275) ions is a critical area of research, particularly for the remediation of lead-contaminated environments. Thiosulfate-based agents show potential for chelating and immobilizing lead, thereby reducing its bioavailability and mobility in soil and water.

Mechanisms of Lead Sequestration by Thiosulfate-Derived Agents

Thiosulfate (S₂O₃²⁻) is a sulfur oxoanion that can form stable complexes with heavy metals, including lead (Pb²⁺). guidechem.com This complexation is the primary mechanism behind lead sequestration. The process involves the formation of lead thiosulfate complexes, which can reduce the concentration of free, bioavailable lead ions in a solution. Research into the use of sodium thiosulfate for detecting lead ions has highlighted the strong affinity and competitive binding between lead and the thiol group of thiosulfate. researchgate.net

Mechanisms for lead removal and immobilization in environmental systems are multifaceted and include:

Chemical Precipitation/Chelation: Thiosulfate reacts with lead ions to form precipitates or stable, soluble complexes. mdpi.com

Adsorption: Lead ions can be adsorbed onto the surfaces of various soil components. mdpi.com

Ion Exchange: Lead can be captured through ion exchange mechanisms with functional groups on soil minerals and organic matter. mdpi.com

These processes collectively contribute to the reduction of lead mobility and toxicity in contaminated media.

Environmental Fate and Transport of this compound Species

This compound is characterized as a white crystalline solid that is poorly soluble in water but can dissolve in the presence of acids or other complexing agents. nih.gov Its environmental transport is largely limited by its low solubility and its tendency to interact with soil components.

In general, lead is considered relatively immobile in most soil environments, especially those with a net negative surface charge. itrcweb.org Soluble lead species are subject to various reactions within the soil matrix that curtail their transport, including:

Precipitation: Lead can form sparingly soluble precipitates with anions such as phosphates and sulfides, effectively removing it from the soil solution. itrcweb.org

Adsorption: Lead cations can be electrostatically attracted to negatively charged surfaces of soil organic matter and clay minerals. itrcweb.org

Complexation: Divalent lead exhibits a strong affinity for ligands rich in electrons found in organic compounds like humic acids. nih.gov

Role in Geochemical Cycling of Sulfur and Lead

This compound plays a notable role in the geochemical cycles of both lead and sulfur. Its formation and interactions are part of the broader biogeochemical processes that transform and redistribute these elements in the Earth's crust.

Formation in Natural Oxidation Zones (e.g., Mineral Formation like Northstarite)

Thiosulfate is a key intermediate in the sulfur cycle, often formed during the oxidation of sulfide (B99878) minerals to sulfate (B86663). wikipedia.orgfrontiersin.orgmpg.de This process is a crucial link in the transformation of sulfur between its various oxidation states. wikipedia.org The formation of thiosulfate can occur through both microbial and chemical pathways. frontiersin.org For instance, the oxidation of galena (PbS) in alkaline solutions can yield thiosulfate as a primary product. mdpi.com Similarly, the oxidation of pyrite (B73398) (FeS₂) can also lead to the formation of thiosulfate. mpg.demdpi.com In shallow, oxidizing environments, the breakdown of sulfide minerals can release gold, which then forms soluble complexes with ligands like thiosulfate, enhancing its mobility. coringmagazine.com

A prime example of this compound's role in mineralogy is the formation of northstarite . This extremely rare lead-tellurite-thiosulfate mineral was discovered in the oxidation zone of the North Star Mine in Utah, USA. geoscienceworld.org Oxidation zones are environments near the Earth's surface where minerals are chemically altered by exposure to air and water. geoscienceworld.org Northstarite forms in cavities within rock, associated with a variety of other secondary minerals. geoscienceworld.org

Table 1: Properties of Northstarite

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | Pb₆(Te⁴⁺O₃)₅(S₂O₃) | geoscienceworld.org |

| Crystal System | Hexagonal | geoscienceworld.org |

| Color | Beige | geoscienceworld.org |

| Luster | Adamantine | geoscienceworld.org |

| Hardness (Mohs) | 2 | geoscienceworld.org |

| Calculated Density | 6.888 g/cm³ | geoscienceworld.org |

| Formation Environment | Oxidation zone mineral | geoscienceworld.org |

Interactions with Mineral Surfaces and Soil Components

The interaction of this compound with mineral surfaces and various soil components is fundamental to its environmental behavior. Divalent lead has a strong affinity for inorganic ions containing sulfur and can form complexes with organic compounds such as amino acids and humic acid. nih.gov

Lead's interaction with soil is heavily influenced by several factors:

Adsorption: Lead is strongly adsorbed onto many mineral surfaces, particularly iron and aluminum oxides. ufl.edu In variable charge soils, the adsorption of lead can lead to a decrease in soil pH. ufl.edubu.edu.eg

Mineral Composition: The type of minerals present in the soil affects lead's mobility. Clay minerals and minerals like goethite can adsorb lead ions. researchgate.netbu.edu.eg Manganese oxides are noted for their high selectivity in adsorbing lead ions. rsc.org

Organic Matter: Soil organic matter plays a dual role. Dissolved organic matter can enhance metal solubility, while solid-phase organic matter contributes to metal adsorption and can modify mineral surfaces. ufl.eduprinceton.edu

Presence of Other Ions: Thiosulfate ions can compete with other ions for adsorption sites on mineral surfaces, which can inhibit the adsorption of certain compounds. mdpi.com For example, the presence of thiosulfate can passivate the surface of galena, affecting its flotation properties. mdpi.com

The application of thiosulfate-containing fertilizers in agriculture also highlights these interactions. Thiosulfate is known to oxidize to tetrathionate (B1226582) and then to sulfate in soil, a process influenced by soil type and temperature. researchgate.net This transformation is part of the broader sulfur cycle and can affect the availability and mobility of other nutrients and contaminants in the soil.

Table 2: Summary of Lead Interactions with Soil Components

| Soil Component | Interaction Mechanism | Effect on Lead | Reference |

|---|---|---|---|

| Clay Minerals | Adsorption, Ion Exchange | Immobilization | itrcweb.orgbu.edu.eg |

| Iron/Aluminum Oxides | Adsorption | Strong Immobilization | ufl.edu |

| Manganese Oxides | Selective Adsorption | Strong Immobilization | rsc.org |

| Organic Matter (Solid) | Adsorption, Complexation | Immobilization | itrcweb.orgprinceton.edu |

| Organic Matter (Dissolved) | Complexation | Increased Mobility | ufl.edu |

| Sulfide Minerals (e.g., Galena) | Precipitation (as PbS) | Immobilization | itrcweb.org |

| Phosphate Minerals | Precipitation (as lead phosphates) | Strong Immobilization | itrcweb.orgacs.org |

Future Research Directions and Emerging Areas in Lead Thiosulfate Chemistry

Exploration of Novel Synthetic Pathways and Advanced Materials

A significant frontier in lead thiosulfate (B1220275) chemistry lies in the development of novel synthetic routes to create advanced materials with tailored properties. Current research has demonstrated the utility of lead thiosulfate complexes as precursors for materials like lead sulfide (B99878) (PbS). researchgate.netresearchgate.net Future work is expected to build on these foundations.

One promising area is the exploration of electroless chemical deposition and UV-induced decomposition of this compound complexes to produce thin solid films and nanoparticles of lead sulfide. researchgate.netresearchgate.net The ability to control the thickness and size of these materials by adjusting reaction parameters opens up applications in electronics and sensor technology. researchgate.netresearchgate.net For instance, research has shown that PbS thin films can be deposited on glass substrates, with the deposition temperature being a critical factor. researchgate.net Similarly, the UV irradiation of aqueous solutions of this compound complexes can yield lead sulfide nanoparticles, with the particle size dependent on the solution concentration and the lead-to-thiosulfate ion ratio. researchgate.net

Future synthetic strategies may also draw inspiration from methodologies used for other metal thiosulfates. For example, the synthesis of copper sulfide (CuS) from copper salts and sodium thiosulfate involves an intermediate product that acts as a sacrificial template, influencing the morphology of the final CuS product. acs.org Investigating analogous two-step processes for this compound could provide pathways to novel lead-based nanomaterials with controlled hierarchical structures. The influence of various synthesis parameters, such as temperature, solvent composition, and the choice of precursor, on the morphology of intermediate and final products is a rich area for investigation. acs.org

| Precursor/System | Synthetic Method | Resulting Material | Key Parameters |

| This compound thiourea (B124793) complexes | Electroless chemical deposition | Thin solid films of lead sulfide (PbS) | Deposition temperature (Optimal: 343-363 K), concentration of reaction solutions, deposition time researchgate.net |

| Aqueous this compound complex | UV irradiation | Lead sulfide (PbS) nanoparticles | Concentration of solution, lead to thiosulfate ion ratio researchgate.net |

| Copper salt and sodium thiosulfate | Two-step process with intermediate sacrificial template | Copper sulfide (CuS) with tunable hierarchical structures | Reaction temperatures, solvent ratio (e.g., H₂O/EG), choice of copper precursor acs.org |

This table presents examples of synthetic pathways for producing advanced materials from thiosulfate-based precursors. The methods used for copper sulfide could potentially be adapted for this compound systems.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing new chemical processes. Studies on the thermal decomposition of this compound (LTS) have suggested a mechanism involving the rupture of the sulfur-sulfur bond and the formation of radical species like SO₃⁻. akjournals.com The formation of lead sulfide (PbS) as a product appears to have an autocatalytic effect on the decomposition. akjournals.com

Further research should aim to provide a more detailed picture of these mechanistic steps. For example, infrared (IR) spectroscopy has detected an intermediate state during thermal decomposition, pointing to the formation of a new oxygen-sulfur bond. akjournals.com Elucidating the precise structure of this and other transient species through advanced spectroscopic techniques and kinetic studies will be essential. The photolysis of this compound in aqueous solutions also warrants deeper investigation. researchgate.net It is proposed that the degradation begins with the photochemical excitation and subsequent dissociation of the S-S bond in the thiosulfate group. researchgate.net Understanding how the primary photolysis products interact with the parent this compound to form the final products is a key area for future study. researchgate.net